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Compound of Interest

Compound Name: 2-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B1279625 Get Quote

Technical Guide to 2-Bromo-6-
methylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-
methylbenzo[d]thiazole (CAS No. 3622-19-3), a heterocyclic compound of interest in

medicinal chemistry and materials science. This document details its chemical and physical

properties, synthesis protocols, spectroscopic characteristics, and potential applications, with a

focus on its role as a versatile synthetic intermediate.

Chemical and Physical Properties
2-Bromo-6-methylbenzo[d]thiazole is a solid at room temperature.[1] Its core structure

consists of a benzothiazole moiety with a bromine atom at the 2-position and a methyl group at

the 6-position.
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Property Value Source

CAS Number 3622-19-3 [2]

Molecular Formula C₈H₆BrNS [1]

Molecular Weight 228.11 g/mol [2]

Appearance Light yellow to yellow solid [1]

Melting Point 42-43 °C [1]

Boiling Point 310.8 ± 35.0 °C (Predicted) [1]

Density 1.644 g/cm³ (Predicted) [1]

pKa 0.25 ± 0.10 (Predicted) [1]

Synthesis of 2-Bromo-6-methylbenzo[d]thiazole
The synthesis of 2-Bromo-6-methylbenzo[d]thiazole is most effectively achieved through a

Sandmeyer reaction, starting from the readily available precursor, 6-methylbenzo[d]thiazol-2-

amine.

Experimental Protocol 1: Synthesis of 6-
methylbenzo[d]thiazol-2-amine
This procedure is adapted from established methods for the synthesis of 2-

aminobenzothiazoles.

Materials:

p-Toluidine

Potassium thiocyanate (KSCN)

Glacial acetic acid

Bromine (Br₂)

Ethanol
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Procedure:

Dissolve p-toluidine in glacial acetic acid.

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature

below 10 °C.

Stir the reaction mixture at room temperature for several hours.

Pour the mixture into ice-cold water to precipitate the product.

Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 6-

methylbenzo[d]thiazol-2-amine.

Experimental Protocol 2: Synthesis of 2-Bromo-6-
methylbenzo[d]thiazole via Sandmeyer Reaction
This protocol is based on the general principles of the Sandmeyer reaction for the conversion

of an amino group to a bromine.[3][4][5]

Materials:

6-methylbenzo[d]thiazol-2-amine

Hydrobromic acid (HBr, 48%)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Diethyl ether

Anhydrous sodium sulfate

Procedure:
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Suspend 6-methylbenzo[d]thiazol-2-amine in a solution of hydrobromic acid (48%) in a

reaction vessel cooled to 0 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0-

5 °C, to form the diazonium salt. Stir the mixture for 30-60 minutes at this temperature.

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous

nitrogen evolution should be observed.

Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., to

50-60 °C) until nitrogen evolution ceases.

Cool the mixture to room temperature and extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-Bromo-6-methylbenzo[d]thiazole.

The crude product can be purified by column chromatography on silica gel.

Synthesis of Precursor Sandmeyer Reaction

p-Toluidine KSCN, Br2
Glacial Acetic Acid

1. 6-methylbenzo[d]thiazol-2-amine2. NaNO2, HBr
0-5 °C Diazonium Salt Intermediate CuBr 2-Bromo-6-methylbenzo[d]thiazole

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Bromo-6-methylbenzo[d]thiazole.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-Bromo-6-methylbenzo[d]thiazole is not

readily available in the public domain. However, based on the analysis of its structure and data
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from related compounds, the following spectral characteristics can be anticipated:

¹H NMR:

Aromatic Protons: The three protons on the benzene ring are expected to appear in the

aromatic region (δ 7.0-8.0 ppm). The proton at position 7 (adjacent to the sulfur atom) would

likely be the most deshielded. The protons at positions 4 and 5 will show coupling to each

other.

Methyl Protons: The methyl group at position 6 will appear as a singlet in the upfield region

(δ 2.3-2.6 ppm).

¹³C NMR:

Aromatic Carbons: The eight carbon atoms of the benzothiazole core will resonate in the

aromatic region (δ 110-155 ppm).

C2 Carbon: The carbon atom bonded to the bromine (C2) is expected to be significantly

deshielded.

Methyl Carbon: The methyl carbon will appear at a high field (δ ~20 ppm).

Reactivity and Applications
The bromine atom at the 2-position makes this compound a valuable intermediate for

introducing various functionalities through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling
A primary application of 2-Bromo-6-methylbenzo[d]thiazole is in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions to form C-C bonds. This allows for the synthesis of a diverse

library of 2-aryl-6-methylbenzothiazole derivatives.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

2-Bromo-6-methylbenzo[d]thiazole
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Arylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

To a reaction flask, add 2-Bromo-6-methylbenzo[d]thiazole, the arylboronic acid, and the

base.

Add the solvent system to the flask.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

TLC or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

2-Bromo-6-methylbenzo[d]thiazole
+ Arylboronic Acid

Combine with Pd catalyst
and base in solvent

Heat under
inert atmosphere

Cool, extract with
organic solvent, wash

Column Chromatography
or Recrystallization 2-Aryl-6-methylbenzo[d]thiazole

Click to download full resolution via product page
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Potential Biological Applications
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] The specific substitution

pattern on the benzothiazole ring is a critical determinant of a compound's pharmacological

profile. While specific biological data for 2-Bromo-6-methylbenzo[d]thiazole is limited, its

derivatives, synthesized via reactions like the Suzuki coupling, are promising candidates for

drug discovery programs. The 6-methyl group may enhance lipophilicity, potentially aiding in

cell membrane penetration.[6]

Experimental Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a common initial

step in evaluating the anticancer potential of a compound.[6]

Materials:

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

2-Bromo-6-methylbenzo[d]thiazole or its derivatives, dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidic isopropanol)

96-well microtiter plates

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare serial dilutions of the test compound in the cell culture medium.
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Replace the existing medium in the wells with the medium containing various concentrations

of the test compound. Include a vehicle control (DMSO) and a positive control (a known

anticancer drug).

Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the

yellow MTT to purple formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

(the concentration at which 50% of cell growth is inhibited).

Potential Applications in Materials Science
The benzothiazole core is an electron-deficient system, making it a useful building block for

donor-acceptor type molecules used in organic electronics.[1] Derivatives of 2-Bromo-6-
methylbenzo[d]thiazole could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting

layers.

Organic Photovoltaics (OPVs): As acceptor materials in the active layer.

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Safety Information
2-Bromo-6-methylbenzo[d]thiazole should be handled with care in a well-ventilated fume

hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab

coat).

Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Conclusion
2-Bromo-6-methylbenzo[d]thiazole is a valuable heterocyclic compound with a well-defined

set of chemical and physical properties. While specific biological and spectroscopic data for this

compound are not widely published, its synthetic accessibility and its utility as an intermediate,

particularly in palladium-catalyzed cross-coupling reactions, make it a compound of significant

interest for the development of novel pharmaceuticals and advanced materials. The protocols

and data presented in this guide provide a solid foundation for researchers to explore the

potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Bromo-6-methylbenzo[d]thiazole CAS number and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279625#2-bromo-6-methylbenzo-d-thiazole-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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